molecular formula C23H26N2O5 B6349790 8-Benzyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-86-9

8-Benzyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349790
CAS RN: 1326808-86-9
M. Wt: 410.5 g/mol
InChI Key: XRTBKZOHTZRTFR-UHFFFAOYSA-N
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Description

8-Benzyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, also known as BMD-3-C, is a novel compound isolated from the plant species of the genus Croton that has been studied for its potential applications in scientific research. BMD-3-C is a unique molecule with an interesting structure and intriguing properties, which makes it a promising candidate for further research.

Scientific Research Applications

Materials Science and Supramolecular Chemistry

MFCD19706592’s spirocyclic core contributes to its three-dimensional shape. Researchers can explore its use in materials science, such as designing chiral materials or supramolecular assemblies. Its unique geometry may lead to novel functional materials.

Keep in mind that while these applications are promising, further research is essential to validate and expand upon these findings. MFCD19706592 represents an exciting area of study, and its multifaceted properties warrant continued investigation across various scientific disciplines . If you have any specific questions or need further details, feel free to ask!

properties

IUPAC Name

8-benzyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-29-20-10-6-5-9-18(20)21(26)25-19(22(27)28)16-30-23(25)11-13-24(14-12-23)15-17-7-3-2-4-8-17/h2-10,19H,11-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTBKZOHTZRTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C(COC23CCN(CC3)CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-4-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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